Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(3-chloro-2-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXXGIRGVRZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The most documented synthesis begins with 3-chloro-2-nitrobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in triethylammonium formate (TEAF) solvent. The Knoevenagel condensation forms a β-arylidenemalonate intermediate, which undergoes in situ reduction to yield 3-(3-chloro-2-nitrophenyl)propanoic acid (Figure 1A).
Key reaction parameters:
-
Molar ratio: 1:1.2 (aldehyde:Meldrum's acid)
-
Temperature: 60°C under nitrogen atmosphere
-
Reduction agent: Sodium borohydride (NaBH₄) in ethanol
This method achieves 78% yield after 6 hours, with the nitro group remaining intact due to TEAF's mild acidity.
Stannous Chloride-Mediated Esterification
Simultaneous Reduction and Esterification
A modified approach uses stannous chloride (SnCl₂) in ethanol to simultaneously reduce intermediates and esterify carboxylic acids. The protocol involves:
-
Dissolving 3-(3-chloro-2-nitrophenyl)propanoic acid in anhydrous ethanol
-
Adding SnCl₂·2H₂O (1.5 equivalents) at 0°C
-
Refluxing at 80°C for 4 hours
Advantages:
-
Eliminates separate esterification steps
-
SnCl₂ acts as both Lewis acid catalyst and reducing agent
Nucleophilic Acyl Substitution with Ethyl Malonyl Chloride
Two-Step Synthesis from 3-Chloro-2-nitrodiphenylamine
VulcanChem's patented method employs ethyl malonyl chloride as the acylating agent:
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | 3-Chloro-2-nitrodiphenylamine, ethyl malonyl chloride | THF, 0°C, 2h | N-Malonyl derivative |
| 2 | K₂CO₃, ethanol | Reflux, 6h | Ethyl 3-(3-chloro-2-nitrophenyl)propanoate |
This route produces the target compound in 67% overall yield, though it requires strict moisture control due to malonyl chloride's sensitivity.
Catalytic Esterification Using KOH
Optimization of Base Catalysis
Recent protocols adapt Royal Society of Chemistry methods for analogous esters:
-
Substrate: 3-(3-Chloro-2-nitrophenyl)propanoic acid (0.5 mmol)
-
Catalyst: KOH (1.5 equivalents)
-
Solvent: Ethyl acetate (3 mL)
-
Time: 10 minutes at room temperature
Results:
-
92% conversion rate (GC-MS analysis)
-
No observable nitro group reduction
Comparative Analysis of Synthetic Methods
The KOH-catalyzed method shows superior efficiency but requires pre-formed carboxylic acid intermediates. Industrial-scale production favors the malonyl chloride route despite lower yields due to easier precursor availability.
Reaction Optimization and Challenges
Solvent Effects
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or phenolic derivatives. The nitro group stabilizes intermediates via electron withdrawal, while the chloro group may influence regioselectivity.
Reaction Conditions
-
Acidic Hydrolysis : Typically performed using HCl or H2SO4, leading to formation of 3-(3-chloro-2-nitrophenyl)propanoic acid.
-
Basic Hydrolysis : Conducted with NaOH or KOH, producing sodium/potassium salts of the carboxylic acid.
Nucleophilic Substitution Reactions
The chloro group acts as a leaving group in nucleophilic aromatic substitution (NAS), facilitated by the nitro group’s electron-withdrawing nature. Reactions with nucleophiles (e.g., hydroxylamine, amines) occur at the aromatic ring.
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Hydroxylamine | Aqueous ethanol, reflux | Substituted nitrophenyl derivatives |
| Ammonia | High temperature, catalyst | Aniline derivatives |
Condensation Reactions
This compound participates in condensation reactions with carbonyl compounds, such as ethyl nitroacetate, to form acrylates. The nitro group enhances electrophilicity, enabling cross-coupling under basic conditions.
Example Reaction
this compound reacts with ethyl nitroacetate in the presence of acetic anhydride to yield 3-aryl-2-nitroacrylates .
Photochemical Reactions
Under UV irradiation, the nitro group may undergo photochemical transformations. Triplet-state proton transfer reactions can lead to tautomerization or rearrangements, though specific mechanisms for this compound are less documented .
Reduction and Oxidation
-
Nitro Group Reduction : Conversion to amine derivatives using hydrogenation catalysts (e.g., Pd/C).
-
Chloro Group Oxidation : Potential oxidation to carbonyl groups under strong oxidizing agents, though selectivity challenges exist.
Reaction Mechanisms and Influencing Factors
The nitro and chloro groups exert strong electronic effects:
-
Nitro Group : Directs electrophilic substitution to meta positions and stabilizes positive charges via resonance.
-
Chloro Group : Exerts moderate electron-withdrawing effects, enhancing leaving-group ability in substitution reactions.
Key Research Findings
-
Regioselectivity : The nitro group dominates substituent effects, directing reactions to specific positions on the aromatic ring.
-
Synthetic Utility : Serves as a precursor for pharmaceutical intermediates via ester hydrolysis or substitution .
-
Analytical Characterization : NMR and IR spectroscopy are employed to confirm reaction outcomes .
This compound’s reactivity highlights its versatility in organic synthesis, particularly in the development of aromatic derivatives with tailored electronic properties.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can be utilized in the production of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study evaluated several synthesized derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant zones of inhibition, suggesting their potential as antimicrobial agents.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Derivative A | 20 | E. coli |
| Derivative B | 18 | S. aureus |
| Derivative C | 15 | Klebsiella pneumoniae |
Pharmaceutical Applications
The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound induces apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Reactive oxygen species generation |
Agricultural Applications
In addition to its pharmaceutical uses, this compound has been investigated for its potential as a pesticide or herbicide. Its ability to target specific biological pathways in pests makes it a valuable candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
A study assessed the herbicidal effects of this compound on common agricultural weeds. The results indicated effective growth inhibition at certain concentrations, highlighting its potential utility in crop protection.
| Weed Species | Effective Concentration (g/L) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Chenopodium album | 1.0 | 90 |
| Setaria viridis | 0.75 | 80 |
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active 3-(3-Chloro-2-nitrophenyl)propanoic acid, which can then interact with cellular components to exert its effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally similar compounds, highlighting differences in substituents, molecular formulas, and applications:
Functional Group Analysis
- Nitro Group (NO₂): Present in the target compound and Pyrrolnitrin, this group is electron-withdrawing, directing electrophilic substitutions and enabling reduction to amines.
- Chloro Group (Cl): Enhances lipophilicity and stability. In Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate, the chloro substituent influences steric hindrance and regioselectivity .
- Fluorine (F): In ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-2-(5-ISOXAZOLYL)PROPANOATE, fluorine improves metabolic stability and membrane permeability, common in agrochemicals .
- Ketone (C=O): ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE’s ketone group increases reactivity toward nucleophiles, contrasting with the ester’s electrophilicity .
Biological Activity
Ethyl 3-(3-chloro-2-nitrophenyl)propanoate is a compound that has been investigated for its biological activities, particularly its potential as a therapeutic agent. This article delves into the synthesis, biological evaluations, and research findings related to this compound, providing a comprehensive overview of its activity.
This compound is synthesized through various organic reactions that typically involve the introduction of a chloro and nitro group onto a phenyl ring. The synthesis often employs methods such as nucleophilic substitution and esterification, which are crucial for achieving the desired chemical structure.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anti-inflammatory Properties
In vitro studies have indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory process.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, cells were treated with various concentrations of this compound. The results showed a dose-dependent decrease in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
3. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 µM | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 µM | ROS generation and DNA fragmentation |
| A549 (Lung Cancer) | 25 µM | Inhibition of cell proliferation |
Research Findings
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. These studies highlight the compound's potential as a lead molecule for drug development.
Mechanistic Insights
- Reactive Oxygen Species (ROS) : this compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
- Signal Transduction Pathways : The compound affects key signaling pathways involved in cell survival and apoptosis, including the MAPK and NF-kB pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via substitution reactions. For example, halogenation of the hydroxyl group in structurally similar esters (e.g., Ethyl 2-hydroxy-3-phenylpropanoate) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can introduce chloro substituents. Reduction or oxidation steps may follow to stabilize intermediates. Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. GC-FID/MS and HSQC NMR are critical for verifying monomeric products and assessing purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- HSQC NMR : Identifies cross-signals from aromatic protons and nitro/chloro substituents, confirming regioselectivity in substitution reactions.
- GC-FID/MS : Quantifies monomeric products and detects byproducts, particularly during catalytic stabilization steps.
- Elemental Analysis : Validates empirical formulas via Van Krevelen diagrams, especially when heteroatoms (Cl, N) are present .
Q. How does the stability of this compound vary under different storage conditions?
The compound is stable under inert atmospheres (e.g., N₂ or Ar) at 20°C for up to two years. Decomposition risks increase in humid environments due to ester hydrolysis. Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised to avoid leaching or degradation .
Advanced Research Questions
Q. What mechanistic insights explain the role of metal catalysts in stabilizing this compound during lignin solvolysis?
Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) facilitate reductive stabilization of nitro and chloro groups, preventing unwanted polymerization. Kinetic studies using GC-FID/MS reveal that catalytic hydrogenation reduces nitro to amino intermediates, altering reaction pathways. HSQC NMR tracks lignin deconstruction, showing correlation between catalyst choice and monomer retention .
Q. How do electronic effects of the 3-chloro-2-nitrophenyl substituent influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro group meta to the chloro substituent enhances electrophilicity at the para position, directing nucleophilic attack. Computational studies (DFT) model charge distribution, while experimental data from kinetic trials with varying nucleophiles (e.g., amines, thiols) validate regioselectivity. Competing pathways (e.g., elimination vs. substitution) are resolved via Arrhenius plots .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS spectra often arise from tautomerism or residual solvents. Approaches include:
- Dynamic NMR : Resolves tautomeric equilibria in protic solvents.
- High-Resolution MS : Distinguishes isotopic patterns (e.g., Cl⁻ vs. [M+2] peaks).
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns substituent positions .
Q. Can computational models predict the compound’s bioactivity or metabolic pathways?
Molecular docking studies using software like AutoDock Vina screen for interactions with enzymes (e.g., cytochrome P450). QSAR models correlate substituent electronic parameters (Hammett σ) with observed bioactivity. Metabolite prediction tools (e.g., Meteor Nexus) simulate ester hydrolysis pathways, identifying potential toxicophores .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for large-scale synthesis without compromising selectivity?
- DoE (Design of Experiments) : Statistically models variables (temperature, catalyst loading).
- Flow Chemistry : Enhances heat/mass transfer, reducing side reactions.
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .
Q. What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
